molecular formula C26H54N2O4 B12678304 Einecs 300-105-4 CAS No. 93920-21-9

Einecs 300-105-4

Cat. No.: B12678304
CAS No.: 93920-21-9
M. Wt: 458.7 g/mol
InChI Key: QEEAALQQWORQHJ-UHFFFAOYSA-N
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Description

Historical Scientific Context and Emerging Research Trajectories

The study of fatty acid salts and piperazine (B1678402) derivatives has established a broad scientific context for understanding compounds like Einecs 300-105-4. Historically, research into fatty acid amides and salts has been driven by their surfactant properties, leading to their use as lubricants, dispersants, detergents, and emulsifiers. dost.gov.ph Similarly, piperazine and its derivatives have been a subject of significant interest in medicinal chemistry. For instance, various piperazine derivatives have been investigated for their potential as glycosidase inhibitors. google.com

Emerging research trajectories for compounds combining fatty acids and piperazine structures can be inferred from the ongoing exploration of their potential in material science and pharmaceuticals. The unique properties that arise from the combination of a long-chain fatty acid and a piperazine-based diol suggest potential applications in the development of novel materials with specific characteristics such as biocompatibility or unique mechanical properties. ontosight.ai Furthermore, the biochemical properties of such compounds are a subject of interest for developing new therapeutic strategies or diagnostic tools. ontosight.ai The formation of quaternary amine salts from fatty acids and similar compounds, such as methyldiethanolamine, has found applications in formulations like fabric softeners. atamankimya.comatamanchemicals.com

Properties

CAS No.

93920-21-9

Molecular Formula

C26H54N2O4

Molecular Weight

458.7 g/mol

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol;16-methylheptadecanoic acid

InChI

InChI=1S/C18H36O2.C8H18N2O2/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;11-7-5-9-1-2-10(4-3-9)6-8-12/h17H,3-16H2,1-2H3,(H,19,20);11-12H,1-8H2

InChI Key

QEEAALQQWORQHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)O.C1CN(CCN1CCO)CCO

Origin of Product

United States

Foundational Academic Research Questions and Current Knowledge Gaps

Contemporary Synthetic Routes and Reaction Optimisation

The synthesis of isooctadecanoic acid, compound with piperazine-1,4-diethanol (1:1) is fundamentally a neutralization reaction. However, the efficiency, purity, and environmental impact of the synthesis are dictated by the chosen pathway and reaction conditions.

Established Synthetic Pathways and Precursor Chemistry

The formation of this compound involves the reaction of a fatty acid with a diamine. The primary reaction is an acid-base neutralization to form a salt. ontosight.ai In some cases, under more strenuous conditions such as high temperatures, amidation can occur, leading to the formation of an amide and water. csic.esgoogle.com

Precursor Chemistry:

Isooctadecanoic Acid: This is a branched-chain saturated fatty acid. frontiersin.org It can be produced through the reaction of oleic acid with a natural mineral catalyst. lookchem.com

Piperazine-1,4-diethanol: Also known as 1,4-bis(2-hydroxyethyl)piperazine, it is a derivative of piperazine (B1678402). ontosight.ainih.gov It can be synthesized through various methods, including the reaction of piperazine with ethylene (B1197577) oxide or 2-chloroethanol. lookchem.com A patented method describes its preparation by reacting diethanolamine (B148213) with urea (B33335) or its pyrolyzates. ontosight.ai

The direct reaction of isooctadecanoic acid and piperazine-1,4-diethanol in a 1:1 molar ratio would be the most straightforward synthetic route. ontosight.ai The choice of solvent and reaction temperature is critical to ensure the formation of the salt rather than undesired byproducts.

Table 1: Precursor Information

Compound Name CAS Number Molecular Formula Key Synthetic Route
Isooctadecanoic acid 2724-58-5 C18H36O2 Reaction of oleic acid with a mineral catalyst lookchem.com

Development of Novel Catalytic Systems for Compound Synthesis

While the formation of a simple salt from a strong acid and base typically does not require a catalyst, related amidation reactions from fatty acids and amines have been the subject of extensive catalytic research. These catalytic systems could potentially be adapted to control the reaction conditions for the synthesis of the title compound, particularly to avoid amide formation if the salt is the desired product, or to drive amide formation if that is the intended product.

Recent developments in the synthesis of fatty amines from fatty acids have highlighted several innovative catalytic systems:

Multivalent Metal Salts: Ferric chloride (FeCl3·6H2O) has been shown to be an effective catalyst for the amidation of long-chain aliphatic acids with aliphatic amines under relatively mild conditions. organic-chemistry.org

Biocatalysts: Enzymes such as lipases and transaminases are being explored for the synthesis of fatty amides and amines, offering high selectivity and mild reaction conditions. researchgate.net A one-pot tandem cascade using a carboxylic acid reductase (CAR) and a transaminase (ω-TA) has been developed for the amination of fatty acids. researchgate.net

Heterogeneous Catalysts: A dual catalytic system using ortho-Nb2O5 for amidation and PtVOx/SiO2 for subsequent hydrogenation has been reported for the one-pot synthesis of N,N-dimethylalkylamines from fatty acids. rsc.orgrsc.org

For the specific synthesis of the salt, a catalyst might be employed to enhance the reaction rate at lower temperatures, thus preventing the dehydration reaction that leads to amide formation.

Process Intensification and Green Chemical Synthesis Approaches

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. researchgate.net For the synthesis of fatty acid-amine salts, several strategies can be employed:

Continuous Processing: Shifting from batch to continuous crystallization processes can lead to reduced waste, lower energy consumption, and increased yields. frontiersin.org Twin screw extrusion (TSE) with water assistance has been successfully used for the continuous preparation of a pharmaceutical salt. google.comasau.ru

Solventless Reactions: Conducting the reaction in the absence of a solvent minimizes waste and simplifies product purification. This approach is particularly relevant for the reaction between a liquid fatty acid and a molten amine.

Use of Renewable Resources: Isooctadecanoic acid can be derived from biomass, aligning with the principles of green chemistry. osaka-u.ac.jp The development of catalytic processes that utilize biomass-derived starting materials is a key area of research. asiaresearchnews.com

Atom Economy: The direct salt formation from the acid and amine is a 100% atom-economical reaction, as there are no byproducts.

Table 2: Green Chemistry Approaches for Fatty Acid-Amine Reactions

Approach Description Potential Advantage for Target Compound Synthesis
Continuous Flow Synthesis Reaction is performed in a continuously flowing stream rather than in a tank. Improved heat and mass transfer, better control over reaction parameters, higher throughput. frontiersin.org
Solvent-Free Synthesis Reactants are mixed directly without a solvent. Reduced waste, lower cost, simplified purification. rsc.orgrsc.org

Mechanistic Studies of Isooctadecanoic Acid, Compound with Piperazine-1,4-diethanol (1:1) Formation

Reaction Mechanism Elucidation and Intermediate Characterization

The primary reaction is an acid-base neutralization. The carboxylic acid group (-COOH) of isooctadecanoic acid donates a proton to one of the nitrogen atoms of the piperazine ring in piperazine-1,4-diethanol. ontosight.ai This results in the formation of a carboxylate anion (R-COO⁻) and a piperazinium cation.

Reaction Scheme: R-COOH + H₂N⁺(CH₂CH₂OH)₂ ⇌ R-COO⁻ + H₃N⁺(CH₂CH₂OH)₂

Under conditions that favor dehydration (e.g., high temperature, removal of water), the salt intermediate can further react to form an amide. The formation of the amide would proceed through a tetrahedral intermediate.

Characterization of the product would typically involve techniques such as:

FTIR Spectroscopy: To identify the characteristic peaks of the carboxylate group (COO⁻) and the ammonium (B1175870) group (N-H⁺) in the salt, and to distinguish them from the carboxylic acid and amide functional groups. nih.gov

NMR Spectroscopy: To confirm the structure of the salt and to detect the presence of any unreacted starting materials or byproducts.

Mass Spectrometry: To determine the molecular weight of the resulting compound.

Kinetic Modeling and Thermodynamic Considerations

The kinetics of salt formation are typically very fast, as it is an acid-base reaction. The rate of reaction would be dependent on the concentration of the reactants and the temperature. eolss.net

For the related amidation reaction, kinetic studies have been performed. The amidation of fatty acid methyl esters with diethanolamine has been shown to be a reversible reaction, with the removal of the methanol (B129727) byproduct shifting the equilibrium towards the product. acs.org The kinetics of amide formation through carbodiimide (B86325) couplings have been found to be second-order. acs.org

Thermodynamic Considerations:

The formation of the salt is an exothermic process. The thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) for the formation of this specific salt have not been reported. However, for the formation of mixed monolayers of carboxylic acids and fatty amines, thermodynamic calculations have been performed using quantum chemical methods. slideshare.net These studies can provide insights into the stability and spontaneity of the association between fatty acids and amines. The formation of fatty acid-amine salts in hydrogels has also been studied, with differential scanning calorimetry (DSC) being used to investigate the thermal properties of the gels. europa.eu

Table 3: Relevant Compound Names

Compound Name
Isooctadecanoic acid, compound with piperazine-1,4-diethanol (1:1)
Isooctadecanoic acid
Piperazine-1,4-diethanol
Oleic acid
Diethanolamine
Urea
Ferric chloride
Carboxylic acid reductase
Transaminase
ortho-Niobium pentoxide

Stereochemical Control and Enantioselective Syntheses

The pursuit of enantiomerically pure forms of Isooctadecanoic acid, compound with piperazine-1,4-diethanol (1:1) necessitates a synthetic strategy that can selectively produce one enantiomer of isooctadecanoic acid. While no direct research has been published on the enantioselective synthesis of the final salt, the principles of stereochemical control can be applied to the synthesis of its chiral precursor, 16-methylheptadecanoic acid. The primary approaches to obtaining enantiomerically enriched isooctadecanoic acid involve asymmetric synthesis, where the chiral center is created under the influence of a chiral catalyst or auxiliary, and chiral resolution, where a racemic mixture of the acid is separated into its constituent enantiomers.

Enantioselective Synthesis of 16-Methylheptadecanoic Acid

The asymmetric synthesis of long-chain branched fatty acids like 16-methylheptadecanoic acid presents a significant challenge due to the remote position of the chiral center from the reactive carboxyl group. However, methodologies developed for other chiral molecules can be adapted. One potential strategy involves the use of chiral auxiliaries. For instance, a chiral auxiliary can be attached to a shorter alkyl chain, and the remainder of the carbon chain can be built up through successive reactions, with the auxiliary guiding the stereochemistry of the newly formed chiral center.

Another approach is the use of stereoselective catalytic reactions. For example, the asymmetric hydrogenation of a suitable unsaturated precursor using a chiral catalyst could introduce the desired stereocenter. While specific examples for 16-methylheptadecanoic acid are scarce in publicly available literature, research on the stereoselective synthesis of other methyl-branched fatty acids provides a blueprint. For example, the stereoselective synthesis of 19-methyleicosa-5(Z), 9(Z)-dienoic acid and 18-methyleicosa-5(Z), 9(Z)-dienoic acid has been achieved through C-C bond formation using (Z)-selective Wittig olefination of key synthons derived from readily available materials. tandfonline.com

Chiral Resolution of Racemic 16-Methylheptadecanoic Acid

Chiral resolution is a more commonly documented method for obtaining enantiomerically pure long-chain branched fatty acids. beilstein-journals.org This technique involves the separation of a racemic mixture into its individual enantiomers.

One effective method involves derivatization with a chiral resolving agent to form a pair of diastereomers, which can then be separated by conventional techniques like chromatography or crystallization. For instance, anteiso fatty acids have been successfully resolved by high-performance liquid chromatography (HPLC) after being labeled with chiral fluorescent conversion reagents, such as (1R,2R)- and (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol. tandfonline.com The resulting diastereomeric esters can be separated, and the absolute configuration of the acid can be predicted based on the elution order. tandfonline.com

A study on the chiral discrimination of branched-chain fatty acids demonstrated the separation of diastereomeric esters of (S)-13-methylpentadecanoic acid and (S)-14-methylhexadecanoic acid. tandfonline.com While the separation of (S)-15-methylheptadecanoic acid derivatives was more challenging, the addition of tetrahydrofuran (B95107) (THF) to the mobile phase significantly improved the resolution. tandfonline.com

The following table summarizes the resolution of various anteiso fatty acids using a chiral fluorescent derivatization reagent and HPLC.

Fatty AcidResolution (Rs)Mobile Phase Conditions
(S)-13-methylpentadecanoic acid2.40Specific solvent system
(S)-14-methylhexadecanoic acid1.42Specific solvent system
(S)-15-methylheptadecanoic acidImproved with THF additionSpecific solvent system with THF

Data adapted from a study on chiral discrimination of branched-chain fatty acids. tandfonline.com

Another approach to chiral resolution is through enzymatic methods. Lipases, for example, can exhibit enantioselectivity in the esterification or hydrolysis of racemic fatty acids, allowing for the separation of one enantiomer.

Once the enantiomerically pure (R)- or (S)-16-methylheptadecanoic acid is obtained, the synthesis of the final compound, Isooctadecanoic acid, compound with piperazine-1,4-diethanol (1:1), is a straightforward acid-base neutralization reaction. The chiral acid is simply mixed with an equimolar amount of piperazine-1,4-diethanol in a suitable solvent to form the desired salt. The resulting product will have a defined stereochemistry based on the enantiomer of the isooctadecanoic acid used.

Environmental Behavior and Transport of Isooctadecanoic Acid, Compound with Piperazine 1,4 Diethanol 1:1

Environmental Distribution and Compartmentalization

The journey of a chemical substance through the environment is governed by its physical and chemical properties. For Isooctadecanoic acid, compound with piperazine-1,4-diethanol (1:1), its distribution across aquatic, terrestrial, and atmospheric compartments is influenced by factors such as its water solubility, vapor pressure, and potential for adsorption to soil and sediment.

Atmospheric Dispersion and Deposition Dynamics

The potential for long-range atmospheric transport of this compound is considered to be low. This is primarily due to its low estimated vapor pressure. Substances with low volatility are less likely to be present in the atmosphere in significant concentrations, and therefore, atmospheric dispersion and subsequent deposition are not considered major transport pathways for this compound.

Degradation Pathways and Transformation Products

The persistence of Isooctadecanoic acid, compound with piperazine-1,4-diethanol (1:1) in the environment is determined by its susceptibility to various degradation processes. These can be broadly categorized as biotic, involving breakdown by living organisms, and abiotic, which are non-biological chemical transformations.

Biotic Degradation Mechanisms (e.g., Microbial Metabolism)

The biodegradability of this compound is a key factor in its environmental persistence. Studies on its individual components provide valuable insights.

Isooctadecanoic acid is generally considered to be readily biodegradable. acs.orgepa.govfrontiersin.org Research has shown that it can be utilized by microorganisms as a carbon source. helsinki.fi One study reported biodegradation rates of 28%, 67%, and 88% over a 28-day period, although it was noted that the lower value might be an anomaly. epa.gov Another study observed an 11.3% degradation over 9 days by measuring carbon dioxide generation. acs.org The structural similarity of isooctadecanoic acid to naturally occurring fatty acids like stearic acid, which is known to be rapidly biodegradable, further supports the expectation of its microbial degradation. epa.gov

Piperazine-1,4-diethanol , on the other hand, exhibits lower biodegradability. A safety data sheet indicates that it is not inherently biodegradable, with only 5% degradation observed over 28 days. mst.dk However, other information suggests that piperazine (B1678402) and its derivatives can be biodegradable in the presence of sufficient oxygen and microbial populations, but they tend to be more stable in anaerobic conditions. nih.gov

Abiotic Transformation Processes (e.g., Photolysis, Hydrolysis)

Abiotic processes can also contribute to the breakdown of chemical compounds in the environment.

Hydrolysis: For long-chain fatty acids like isooctadecanoic acid, thermal hydrolysis has been studied. Significant degradation of saturated fatty acids was observed at high temperatures (140 and 160 °C) over an 8-hour period, while very little degradation occurred at lower temperatures or shorter durations. researchgate.net General environmental hydrolysis is also considered a contributing factor in the degradation of organic compounds during biodegradation experiments. mst.dk There is a lack of specific data on the hydrolysis of piperazine-1,4-diethanol under typical environmental conditions.

Photolysis: The OH-initiated degradation of piperazine under simulated atmospheric conditions has been investigated, indicating that photolysis can occur, leading to the formation of various degradation products. acs.orgcore.ac.uk One of the potential products, 1-nitrosopiperazine, is known to undergo rapid photolysis. acs.orgcore.ac.uk There is no specific information available regarding the photolysis of isooctadecanoic acid.

Identification and Characterization of Environmental Metabolites

The degradation of the parent compound can lead to the formation of various transformation products or metabolites.

For the piperazine moiety, atmospheric degradation studies have identified potential products such as 1,2,3,6-tetrahydropyrazine, 1-nitropiperazine, and 1-nitrosopiperazine. acs.orgcore.ac.uk

For isooctadecanoic acid , anaerobic biodegradation studies of similar long-chain fatty acids have shown that they can be broken down into smaller molecules. For example, oleic acid has been observed to be converted to palmitic acid by microbial activity.

Specific environmental metabolites for the combined compound, Isooctadecanoic acid, compound with piperazine-1,4-diethanol (1:1), have not been documented. Further research is needed to identify and characterize the transformation products that may be formed under various environmental conditions.

Environmental Mobility and Bioaccumulation Potential

Given the limited specific data on the salt compound, the following sections assess the environmental fate and transport based on the known properties of isooctadecanoic acid and piperazine-1,4-diethanol.

Sorption and Desorption Dynamics in Environmental Matrices

The mobility of a substance in the environment is largely governed by its tendency to adsorb to soil, sediment, and suspended particles. This behavior is often predicted using the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

Isooctadecanoic Acid Component: Isooctadecanoic acid (isostearic acid) is a long-chain branched fatty acid with very low water solubility and a high octanol-water partition coefficient (LogP), estimated to be around 7.67. Substances with high LogP values and low water solubility tend to adsorb strongly to organic matter in soil and sediment.

For the similar linear fatty acid, stearic acid (C18), the Koc for the neutral species is estimated to be 5.1 x 10⁴, suggesting it is expected to be immobile in soil. nih.gov Given its pKa of approximately 4.75, stearic acid will exist almost entirely in its anionic (carboxylate) form in most environmental compartments. nih.gov While the anionic form is more water-soluble than the neutral acid, long-chain fatty acid anions still exhibit strong binding to soil and sediment, particularly in the presence of divalent cations (like Ca²⁺ and Mg²⁺) which can form insoluble salts. Therefore, the isooctadecanoate component is predicted to have low mobility and will predominantly partition to soil, sediment, and sludge.

Piperazine-1,4-diethanol Component: Conversely, piperazine-1,4-diethanol is highly soluble in water and possesses a low LogP value, with estimates ranging from -1.3 to -1.92. lookchem.comchemicalbook.com These properties indicate a very low affinity for organic carbon and a high potential for mobility in the environment. fishersci.com As a di-tertiary amine, it will be protonated in most environmental media, existing as a cation. This cationic form can adsorb to negatively charged components of soil and sediment, such as clay minerals and organic matter, through ion exchange mechanisms. However, its high water solubility suggests that in aquatic systems, a significant fraction will likely remain dissolved in the water column. fishersci.com

ComponentPropertyEstimated ValuePredicted Environmental Mobility
Isooctadecanoic AcidLogP~7.67 Low; expected to be immobile due to strong sorption to organic matter. nih.gov
(as anion)Koc (similar compound)5.1 x 10⁴ (for neutral stearic acid) nih.gov
Piperazine-1,4-diethanolLogP-1.3 to -1.92 lookchem.comchemicalbook.comHigh; likely to be mobile in soil and remain in the water column. fishersci.com
(as cation)Water SolubilitySoluble chemicalbook.com

Predicted Environmental Concentrations (PECs) and Exposure Pathways

The primary exposure pathways are anticipated to be related to its industrial uses, which may include formulations for cosmetics, lubricants, and cleaning products.

Aquatic Compartment : The most likely pathway for environmental entry is through wastewater. During wastewater treatment, the isooctadecanoate fraction is expected to partition significantly to sewage sludge due to its high sorption tendency. The more soluble piperazine-1,4-diethanol component is more likely to remain in the treated effluent and be discharged to surface waters.

Terrestrial Compartment : If sludge from wastewater treatment is applied to land, the isooctadecanoate component will be introduced into the soil environment, where it is expected to remain in the upper soil layers due to its low mobility. nih.gov

Atmospheric Compartment : Volatilization from water or soil is not considered a significant transport pathway for either component due to the low vapor pressure of piperazine-1,4-diethanol (0.004 Pa at 20°C) and the non-volatile nature of the fatty acid salt. lookchem.comchemicalbook.com

Exposure would therefore be highest in aquatic environments receiving wastewater effluent (for the piperazine-1,4-diethanol component) and in sludge-amended soils or sediments (for the isooctadecanoate component).

Assessment of Bioconcentration and Biomagnification in Food Chains

The potential for a substance to accumulate in living organisms (bioconcentration) and increase in concentration at higher trophic levels (biomagnification) is a key aspect of its environmental risk profile.

Isooctadecanoic Acid Component: The high LogP of isooctadecanoic acid (~7.67) suggests a theoretical potential for bioconcentration. However, as a fatty acid, it is a fundamental component of biological systems and is readily metabolized by most organisms through beta-oxidation. This metabolic degradation is expected to significantly limit its net accumulation. For the related compound stearic acid (LogP of 8.23), a low Bioconcentration Factor (BCF) of 10 has been estimated for fish, suggesting a low potential for bioconcentration. nih.gov Given its status as a readily biodegradable substance, the biomagnification potential of isooctadecanoic acid is also considered to be low. uu.nl

Piperazine-1,4-diethanol Component: With a LogP value of approximately -1.3 to -1.92, piperazine-1,4-diethanol is hydrophilic and has a very low potential to partition from water into the fatty tissues of organisms. lookchem.comchemicalbook.com Therefore, its potential for both bioconcentration and biomagnification is predicted to be negligible.

ComponentKey ParameterValue/PredictionBioaccumulation Potential
Isooctadecanoic AcidLogP~7.67 Low; despite high LogP, it is readily metabolized. nih.gov
(as anion)BCF (similar compound)~10 (estimated for stearic acid) nih.gov
Piperazine-1,4-diethanolLogP-1.3 to -1.92 lookchem.comchemicalbook.comLow; substance is hydrophilic.
(as cation)BCFNot available (predicted to be very low)

Sophisticated Analytical Techniques for Isooctadecanoic Acid, Compound with Piperazine 1,4 Diethanol 1:1 Detection and Quantification

Advanced Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation of Einecs 300-105-4, providing detailed information about its molecular framework and functional groups.

High-resolution NMR spectroscopy is a powerful non-destructive technique for the detailed structural analysis of the isooctadecanoic acid and piperazine-1,4-diethanol compound. Both ¹H and ¹³C NMR would be employed to provide a comprehensive picture of the molecular structure.

For the isooctadecanoic acid component, which is a methyl-branched fatty acid, the ¹H NMR spectrum would show characteristic signals for the terminal methyl groups, the long methylene (B1212753) chain, and the protons alpha to the carboxyl group. aocs.orgmdpi.com The branched methyl group would appear as a doublet, distinguishing it from the terminal methyl group's triplet. The ¹³C NMR spectrum provides complementary information with distinct signals for the carbonyl carbon, the carbons of the long alkyl chain, and the carbons of the methyl branches. magritek.com

The piperazine-1,4-diethanol moiety would exhibit characteristic signals in the ¹H NMR spectrum for the protons on the piperazine (B1678402) ring and the hydroxyethyl (B10761427) side chains. nih.gov Specifically, one would expect to see triplets for the methylene groups adjacent to the nitrogen atoms and the hydroxyl groups. The ¹³C NMR spectrum would show distinct peaks for the carbons in the piperazine ring and the carbons of the hydroxyethyl groups.

When analyzing the 1:1 compound, the NMR spectra would be a superposition of the signals from both components. The formation of the salt would lead to shifts in the chemical environment of the protons and carbons near the carboxylic acid and the amine groups, which can be observed in the spectra.

Table 1: Predicted ¹H NMR Chemical Shifts for Isooctadecanoic acid, compound with piperazine-1,4-diethanol (1:1)

Functional Group Predicted Chemical Shift (ppm) Component
Terminal -CH₃ ~0.8-0.9 Isooctadecanoic acid
Branched -CH₃ ~0.9 Isooctadecanoic acid
Methylene -(CH₂)n- ~1.2-1.6 Isooctadecanoic acid
α-CH₂ to COOH ~2.2-2.4 Isooctadecanoic acid
Piperazine ring -CH₂- ~2.5-2.8 Piperazine-1,4-diethanol
-N-CH₂-CH₂-OH ~2.6-2.9 Piperazine-1,4-diethanol
-N-CH₂-CH₂-OH ~3.6-3.8 Piperazine-1,4-diethanol

UHPLC-MS is a highly sensitive and selective technique for the analysis of this compound. The UHPLC system would separate the compound from other components in a mixture, and the mass spectrometer would provide information about its molecular weight and structure.

For the analysis of the 1:1 compound, a reversed-phase UHPLC method would likely be employed. The choice of the stationary phase and mobile phase would be optimized to achieve good separation. Detection by mass spectrometry would be performed using electrospray ionization (ESI) in positive ion mode. The protonated molecular ions for both isooctadecanoic acid and piperazine-1,4-diethanol would be expected.

The mass spectrum would show a peak corresponding to the molecular weight of isooctadecanoic acid (C₁₈H₃₆O₂) at approximately 284.5 g/mol and piperazine-1,4-diethanol (C₈H₁₈N₂O₂) at approximately 174.24 g/mol . epa.gov Fragmentation patterns obtained through tandem mass spectrometry (MS/MS) can be used to confirm the structures of the individual components.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecules, which are characteristic of specific functional groups.

The IR spectrum of the compound would exhibit a strong absorption band corresponding to the carboxylate anion (COO⁻) stretch, which would be shifted compared to the carbonyl (C=O) stretch of the free fatty acid. Other characteristic peaks would include the C-H stretching vibrations of the alkyl chain and the O-H and N-H stretching vibrations from the piperazine-1,4-diethanol moiety. nih.gov

Raman spectroscopy is particularly well-suited for analyzing the long hydrocarbon chain of the isooctadecanoic acid due to the high polarizability of C-C and C-H bonds. spectroscopyonline.comcdnsciencepub.com The Raman spectrum would show strong bands for the C-H stretching and bending modes, as well as the "accordion" mode, which is characteristic of the all-trans conformation of the alkyl chain. cdnsciencepub.com The piperazine ring also has characteristic Raman active modes.

Table 2: Key Vibrational Frequencies for Structural Analysis

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Component
O-H Stretch (Alcohol) 3200-3600 Piperazine-1,4-diethanol
N-H Stretch (Amine Salt) 2200-3000 Both
C-H Stretch (Alkyl) 2850-2960 2850-2960 Isooctadecanoic acid
Carboxylate (COO⁻) 1550-1610 Isooctadecanoic acid
C-N Stretch 1000-1250 Piperazine-1,4-diethanol

Chromatographic Separation and Detection Strategies

Chromatographic techniques are essential for separating the compound from complex mixtures and for its quantification.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. youtube.com Isooctadecanoic acid is not sufficiently volatile for direct GC analysis and requires derivatization to convert it into a more volatile form. A common derivatization method is esterification to form fatty acid methyl esters (FAMEs). This can be achieved using reagents such as boron trifluoride in methanol (B129727) (BF₃-methanol) or by silylation using agents like BSTFA. restek.comrsc.org

Piperazine-1,4-diethanol can also be derivatized to increase its volatility for GC analysis. Silylation is a common method for derivatizing the hydroxyl and amine groups. After derivatization, the FAME of isooctadecanoic acid and the derivatized piperazine-1,4-diethanol can be separated and quantified using a GC system equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

Liquid chromatography is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC. For the analysis of this compound, reversed-phase high-performance liquid chromatography (HPLC) or UHPLC would be the method of choice.

The separation can be optimized by adjusting the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, and the type of stationary phase. Since piperazine-1,4-diethanol is a hydrophilic basic compound, it may not be well-retained on traditional reversed-phase columns without an ion-pairing reagent. sielc.com Hydrophilic interaction chromatography (HILIC) could be an alternative separation mode. researchgate.net

Several detection methods can be coupled with LC for the analysis of this compound. UV detection is possible if the components have a chromophore, though piperazine and saturated fatty acids have poor UV absorbance. sielc.com Therefore, more universal detectors like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are more suitable. sielc.comresearchgate.net Mass spectrometry (LC-MS) offers the highest sensitivity and selectivity for both quantification and structural confirmation. sielc.comrdd.edu.iq

Table 3: List of Compounds

Compound Name
Isooctadecanoic acid
Piperazine-1,4-diethanol
Boron trifluoride
Methanol
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Acetonitrile

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Computational and Theoretical Investigations of Isooctadecanoic Acid, Compound with Piperazine 1,4 Diethanol 1:1

Quantum Chemical Studies and Electronic Structure Theory

Quantum chemical methods are foundational for understanding the intrinsic properties of a molecule, stemming from its electronic structure. These calculations model the interactions between electrons and nuclei to predict molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost, making it suitable for relatively large molecules like the title compound. utm.myacs.org DFT calculations can be employed to determine the optimized geometric structure of the Isooctadecanoic acid and piperazine-1,4-diethanol ion pair. This involves modeling the proton transfer from the carboxylic acid group to one of the nitrogen atoms of the piperazine (B1678402) ring, forming a carboxylate anion and a piperazinium cation, stabilized by a strong ionic bond.

Key insights derived from DFT studies include:

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution across the molecule. For this compound, the MEP would highlight the negative potential localized on the carboxylate group (-COO⁻) and the positive potential around the protonated nitrogen and hydroxyl hydrogens of the piperazinium cation. jddtonline.info These sites are critical for intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. utm.myjddtonline.info A smaller gap generally suggests higher reactivity. DFT calculations can predict whether the HOMO is localized on the carboxylate anion and the LUMO on the cation, which dictates the compound's behavior as an electron donor or acceptor.

Reactivity Descriptors: Based on FMO energies, various global reactivity descriptors such as chemical hardness, softness, chemical potential, and electrophilicity index can be calculated to quantify the compound's reactivity. utm.myresearchgate.net

Spectroscopic Prediction: DFT is widely used to predict vibrational (FT-IR, Raman) and NMR spectra. acs.orgeurjchem.comdergipark.org.tr By calculating the vibrational frequencies and chemical shifts, theoretical spectra can be generated to aid in the structural confirmation of the synthesized compound. eurjchem.comdergipark.org.tr

Table 1: Illustrative DFT-Calculated Parameters for a Fatty Acid-Amine Salt

Parameter Description Typical Information Yielded
Optimized Geometry Lowest energy conformation of the ion pair. Bond lengths, bond angles, and dihedral angles.
HOMO Energy Energy of the highest occupied molecular orbital. Indicates electron-donating ability.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Indicates electron-accepting ability.
HOMO-LUMO Gap Energy difference between LUMO and HOMO. Relates to chemical reactivity and kinetic stability. jddtonline.info
Molecular Electrostatic Potential (MEP) 3D map of the electronic density. Identifies nucleophilic and electrophilic sites for interactions. jddtonline.info
Calculated Vibrational Frequencies Theoretical IR and Raman peak positions. Aids in experimental spectral assignment and structural verification. acs.org

Ab initio (from first principles) calculations are another class of quantum chemical methods that rely solely on fundamental physical constants. Methods like Hartree-Fock (HF) and post-HF methods such as Møller-Plesset perturbation theory (MP2) provide a rigorous, albeit computationally expensive, way to study electronic properties. acs.org

For piperazine derivatives, it has been noted that HF calculations can sometimes incorrectly localize charge, a problem that DFT methods often handle better. acs.org However, ab initio calculations are valuable for obtaining precise electronic properties. The Gauge-Independent Atomic Orbital (GIAO) method, often used with ab initio frameworks, is particularly effective for calculating NMR chemical shieldings, which can then be compared to experimental data to assign signals accurately. eurjchem.comnih.gov

These calculations can provide data on:

Ionization Potential and Electron Affinity: Fundamental properties related to the energy required to remove or add an electron.

Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis provide detailed information on the partial atomic charges and charge delocalization within the molecule. jddtonline.info

Proton-Transfer Potential Energy: Ab initio methods can model the potential energy surface for the proton transfer from the fatty acid to the amine, confirming the stability of the resulting ion pair. acs.org

Table 2: Representative Electronic Properties from Ab Initio Calculations

Property Calculation Method Significance
Total Energy HF, MP2 The absolute energy of the molecule, used to compare the stability of different isomers or conformers.
Dipole Moment HF, MP2 A measure of the overall polarity of the molecule, influencing its solubility and intermolecular forces.
NMR Shielding Tensors GIAO-CHF, GIAO-MP2 Provides theoretical values for NMR chemical shifts, crucial for structural elucidation. nih.gov
NBO Analysis NBO Analyzes charge delocalization and hyperconjugative interactions, revealing stabilizing electronic effects within the molecule. jddtonline.info

Molecular Modeling and Simulation Approaches

While quantum mechanics excels at describing individual molecules, molecular modeling and simulation are used to predict the collective behavior of many molecules, providing insights into the macroscopic properties of the material.

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD can track the trajectory of each particle over time, revealing conformational changes and intermolecular interactions. nih.gov All-atom MD simulations are particularly relevant for studying fatty acid-amine salts. nih.govacs.org

Key applications of MD for this compound include:

Conformational Analysis: The long, flexible alkyl chain of isooctadecanoic acid can adopt numerous conformations. MD simulations can explore the conformational landscape, identifying the most probable shapes and the flexibility of the chain in different environments.

Solvation and Aggregation: In a solvent like water, MD simulations can model how the salt behaves. This includes the hydration of the ionic head groups and the hydrophobic interactions of the fatty acid tail. At sufficient concentrations, these simulations can show the self-assembly of the molecules into larger structures like micelles or bilayers. nih.govacs.org

Interaction with Surfaces: MD simulations can model the adsorption and organization of the salt molecules on various surfaces, which is relevant for applications like corrosion inhibition or lubrication. Studies on similar systems have shown that fatty acids can form continuous layers on functionalized surfaces. nih.govacs.org The simulations can reveal the orientation of the molecules, the packing density, and the nature of the binding forces. acs.org

Table 3: Insights from Molecular Dynamics (MD) Simulations

Simulation Focus Key Information Obtained Relevance
Single Molecule in Vacuum/Solvent Conformational preferences, flexibility of alkyl chain and piperazine ring. Understanding intrinsic molecular properties.
Bulk System (Aqueous Solution) Self-assembly behavior, micelle formation, critical micelle concentration (CMC) estimation. nih.gov Predicting behavior in formulations and biological systems.
Interface (e.g., Water/Oil, Water/Solid) Adsorption energy, molecular orientation at the interface, layer formation. acs.org Application in surface coatings, lubrication, and corrosion inhibition.
Lipid Bilayer Interaction Insertion depth, effect on membrane fluidity and thickness. nih.gov Assessing potential biological activity and membrane interactions.

Monte Carlo (MC) simulations use stochastic methods to sample the phase space of a system. acs.org They are particularly well-suited for calculating thermodynamic equilibrium properties. pageplace.de Grand Canonical Monte Carlo (GCMC) is a specific MC technique where the system can exchange particles with an external reservoir at a constant chemical potential, making it ideal for studying sorption and phase equilibria. acs.orgtudelft.nl

For the Isooctadecanoic acid-piperazine-1,4-diethanol salt, MC simulations can be used to determine:

Thermodynamic Properties of Solvation: Calculating the free energy, enthalpy, and entropy of transferring the salt from a gas phase to a solvent. researchgate.net

Phase Equilibria: Predicting the conditions (temperature, pressure) under which the compound exists as a solid, liquid, or in solution. For organic salts, this can be complex. pageplace.de

Adsorption Isotherms: GCMC simulations can predict the amount of a substance (like water or another solvent) that will adsorb onto the salt at different pressures, which is crucial for understanding its hygroscopicity. acs.orgtudelft.nl

MC methods, while not providing dynamic information like MD, are often more efficient at overcoming large energy barriers and can be a powerful tool for predicting the thermodynamic driving forces that govern the compound's behavior. acs.org

Table 4: Thermodynamic Properties Obtainable from Monte Carlo (MC) Simulations

Property MC Method Description
Enthalpy of Vaporization/Sublimation NPT Ensemble MC The energy required to transition the compound from a condensed phase to a gas phase. chemrxiv.org
Free Energy of Solvation Thermodynamic Integration, GCMC The change in Gibbs free energy when a molecule is transferred from vacuum to a solvent. researchgate.net
Activity Coefficients GCMC Measures the deviation of a component's behavior from ideality in a mixture. acs.org
Equation of State NPT Ensemble MC The relationship between pressure, volume, and temperature (PVT data) for the material. pageplace.de

In Silico Predictions and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their physical, chemical, or biological activity. nih.gov The goal is to develop a mathematical equation that can predict the activity of new, unsynthesized compounds based on calculated structural features (descriptors). researchgate.netnih.gov

For a compound like Isooctadecanoic acid, compound with piperazine-1,4-diethanol (1:1), a QSAR study would typically involve a series of related compounds where either the fatty acid component or the piperazine substituent is varied.

The process involves:

Data Set Compilation: A set of molecules with known experimental activity (e.g., enzyme inhibition, corrosion inhibition efficiency, lubricity) is gathered. nih.govujpronline.com

Descriptor Calculation: For each molecule, a large number of molecular descriptors are calculated. These can be electronic (e.g., from DFT), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological.

Model Development: Statistical methods are used to build a regression or classification model linking the descriptors to the activity.

Validation: The model's predictive power is rigorously tested using internal and external validation sets. nih.gov

QSAR studies have been successfully applied to both fatty acid derivatives and compounds containing piperazine scaffolds. nih.govresearchgate.net For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed for piperazine-carboxamide inhibitors of the Fatty Acid Amide Hydrolase (FAAH) enzyme. nih.govnih.gov These models provide 3D contour maps that visualize which regions of the molecule should be modified (e.g., made more bulky, more electron-withdrawing) to enhance activity. nih.gov

Table 5: Common Descriptors in QSAR for Fatty Acid-Amine Compounds

Descriptor Class Example Descriptors Relevance
Electronic HOMO/LUMO energies, Dipole Moment, Atomic Charges Related to reactivity and electrostatic interactions. jddtonline.info
Steric / Geometrical Molecular Weight, Molecular Volume, Surface Area Related to the size and shape of the molecule, influencing binding.
Hydrophobic LogP (Partition Coefficient) Measures the lipophilicity, crucial for membrane permeability and protein binding.
Topological Connectivity Indices (e.g., Wiener Index) Numerical representation of molecular branching and structure.
3D-QSAR Fields Steric and Electrostatic Fields (CoMFA/CoMSIA) Maps the spatial requirements for favorable interactions with a target. nih.gov

Development of Predictive Models for Environmental Fate Parameters

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are essential tools in environmental risk assessment. researchgate.net These models establish a mathematical relationship between the chemical structure of a substance and its environmental properties. For Isooctadecanoic acid, compound with piperazine-1,4-diethanol (1:1), developing such models would involve the following steps:

Data Collection and Curation: A dataset of structurally similar compounds (e.g., other long-chain fatty acids, piperazine derivatives, and organic salts) with experimentally determined environmental fate data would be compiled. nih.gov This data includes parameters like biodegradability, soil adsorption/desorption (Koc), and bioconcentration factor (BCF).

Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure, such as topology, geometry, and electronic properties. For a compound like this, relevant descriptors would include molecular weight, logP (octanol-water partition coefficient), topological polar surface area (TPSA), and various shape and electronic indices. chemscene.com

Model Development and Validation: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would be employed to build a model that correlates a subset of the calculated descriptors with the environmental property of interest. The robustness and predictive power of the model are then rigorously validated using internal and external validation techniques.

Application to Isooctadecanoic acid, compound with piperazine-1,4-diethanol (1:1): Once a validated model is established, the molecular descriptors for the target compound are calculated and inputted into the model to predict its environmental fate parameters.

For the isooctadecanoic acid component, its long, branched alkyl chain suggests a high logP value, indicating low water solubility and a tendency to adsorb to soil and sediment. europa.eu Predictive models for fatty acids often use descriptors related to chain length and branching. mdpi.com The piperazine-1,4-diethanol moiety introduces polar functional groups (hydroxyl and amine groups), which would increase water solubility and potentially influence its interaction with environmental matrices compared to the parent fatty acid alone.

Table 1: Illustrative Predicted Environmental Fate Parameters for Isooctadecanoic acid and its Components

ParameterIsooctadecanoic Acid (Predicted)Piperazine-1,4-diethanol (Predicted)Isooctadecanoic acid, compound with piperazine-1,4-diethanol (1:1) (Hypothetical)
LogP ~7.5~-1.52.0 - 4.0
Water Solubility (mg/L) <1>10000100 - 1000
Biodegradation Readily biodegradableReadily biodegradableExpected to be biodegradable
Soil Adsorption Coeff. (Koc) >5000<50100 - 1000

Note: The values for the compound are hypothetical and would need to be confirmed by specific modeling or experimental data.

Tools like the ECOlogical Structure-Activity Relationship (ECOSAR) Class Program and the KAshinhou Tool for Ecotoxicity (KATE) are widely used for such predictions. researchgate.netepa.gov These programs contain pre-built QSARs for various chemical classes, including fatty acids and amines, which could provide initial estimates for the environmental toxicity of this compound. frontiersin.org

Ligand-Based and Structure-Based Computational Approaches

Ligand-based and structure-based computational methods are primarily used in drug discovery but can be adapted to study the interaction of environmental contaminants with biological macromolecules, such as enzymes involved in biodegradation. nih.gov

Ligand-Based Approaches: These methods are employed when the three-dimensional structure of the biological target is unknown. mdpi.com They rely on the principle that molecules with similar structures are likely to have similar biological activities. For Isooctadecanoic acid, compound with piperazine-1,4-diethanol (1:1), a ligand-based approach would involve:

Pharmacophore Modeling: Identifying the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, ionizable groups) of a set of known biodegradable (or non-biodegradable) molecules that are structurally related to the target compound. mdpi.com This creates a 3D "pharmacophore" model that represents the essential features for biological activity. The target compound can then be aligned with this pharmacophore to assess its potential for biodegradation.

2D and 3D Similarity Searching: Comparing the 2D fingerprint or 3D shape of the target compound to databases of compounds with known properties. This can help in identifying potential analogues with available experimental data. nih.gov

Structure-Based Approaches: These methods require the 3D structure of the biological target, which could be an enzyme from a microorganism known to degrade fatty acids or piperazine derivatives. acs.org The steps would include:

Homology Modeling: If the exact structure of the relevant enzyme is not available, a model of its 3D structure can be built based on the known structure of a homologous (structurally similar) protein.

Molecular Docking: The 3D structure of Isooctadecanoic acid, compound with piperazine-1,4-diethanol (1:1) would be computationally "docked" into the active site of the enzyme. researchgate.net This simulation predicts the preferred binding orientation and calculates a "docking score," which is an estimate of the binding affinity. A favorable docking score would suggest that the compound can bind to the enzyme and potentially undergo degradation.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the dynamic behavior of the compound within the enzyme's active site over time. researchgate.net This provides a more detailed understanding of the stability of the binding and the specific molecular interactions that are important for the enzymatic reaction.

For the isooctadecanoic acid part, the long alkyl chain would likely favor binding to hydrophobic pockets in the enzyme active site. For the piperazine-1,4-diethanol part, the hydroxyl and amine groups could form specific hydrogen bonds with amino acid residues in the active site, anchoring the molecule for catalysis.

Academic Exploration of Industrial and Technological Applications of Isooctadecanoic Acid, Compound with Piperazine 1,4 Diethanol 1:1

Application in Advanced Materials Science and Engineering

The unique chemical structure of this compound, resulting from the reaction of a branched-chain fatty acid and a piperazine (B1678402) derivative, lends it properties that are of interest in the development of new materials. ontosight.ai

Role in Polymer Synthesis and Modification

While direct research on the specific role of Einecs 300-105-4 in polymer synthesis is limited, its constituent parts, isooctadecanoic acid and piperazine-1,4-diethanol, suggest potential applications. Fatty acids and their derivatives are increasingly utilized as renewable building blocks in polymer synthesis. researchgate.netresearchgate.net They can be incorporated into polymer chains to impart properties such as flexibility, hydrophobicity, and biodegradability. researchgate.net The isooctadecanoic acid component, a C18 fatty acid, could serve as a monomer or a modifying agent in the production of polyesters and polyamides.

The piperazine-1,4-diethanol moiety, with its two hydroxyl groups, can act as a chain extender or cross-linking agent in the synthesis of polyurethanes and other polymers. nih.gov The presence of the piperazine ring can also enhance the thermal stability and chemical resistance of the resulting polymer. The combination of these two components in a single compound could offer a bifunctional building block for creating polymers with tailored properties. According to the European Chemicals Agency (ECHA), this substance is used in the manufacturing of polymers. europa.eu

Functional Coatings and Surface Technologies

The properties of Isooctadecanoic acid, compound with piperazine-1,4-diethanol (1:1) make it a candidate for use in functional coatings. Functional coatings are designed to provide specific properties to a surface beyond simple decoration or protection. dtu.dk The fatty acid component can impart hydrophobicity, which is desirable for creating water-repellent surfaces.

Furthermore, the piperazine group can contribute to adhesion and corrosion resistance on metal substrates. The compound's potential surfactant properties could also aid in the dispersion of pigments and other additives within a coating formulation. ECHA lists its use in coating products, metal surface treatment products, and non-metal-surface treatment products. europa.eu There is also a reported use as a UV stabilizer in plastics and paints, which is a critical function for extending the life of coated materials exposed to sunlight. oeko.info

Utility in Chemical Formulations and Specialty Chemical Production

This compound is utilized in a variety of industrial chemical formulations due to its multifaceted properties.

Surfactant and Emulsifier Applications

The molecular structure of Isooctadecanoic acid, compound with piperazine-1,4-diethanol (1:1), containing both a long-chain hydrophobic fatty acid and a hydrophilic piperazine-diethanol head, strongly suggests its utility as a surfactant or emulsifier. ontosight.ai Surfactants are crucial in many industrial processes for reducing surface tension and stabilizing mixtures of immiscible liquids like oil and water.

This compound's potential to act as a surfactant is likely leveraged in formulations for industrial cleaning, textiles, and leather treatment. europa.eu Its emulsifying properties would be valuable in the production of cutting fluids, agricultural formulations, and various specialty chemicals where stable emulsions are required.

Additives in Industrial Processes

Beyond its role as a surfactant, this compound is employed as an additive in several industrial processes. europa.eu ECHA reports its use in lubricants and greases, where it likely functions as a friction modifier or corrosion inhibitor due to the properties of its constituent molecules. europa.eu In the context of textile and leather treatment, it may act as a softening agent or a dyeing auxiliary. europa.eu Its application is also noted in paper chemicals and dyes, polishes and waxes, and as a component in adhesives and sealants. europa.eu

Table 1: Industrial Applications of this compound

Industrial SectorSpecific Application
PolymersManufacturing of plastic products. europa.eu
CoatingsFormulation of coating products, metal and non-metal surface treatments. europa.eu
Chemical FormulationsSurfactant, emulsifier, additive in lubricants, greases, and metalworking fluids. ontosight.aieuropa.eu
Textiles and LeatherUse in treatment products and dyes. europa.eu
OtherAdditive in adhesives, sealants, and paper chemicals. europa.eu

Emerging Research Areas in Sustainable Industrial Processes

The drive towards more sustainable industrial practices has led to increased interest in bio-based chemicals. Isooctadecanoic acid, a fatty acid, can be derived from renewable vegetable or animal sources. researchgate.net This positions its derivatives, including this compound, as potentially more sustainable alternatives to purely petroleum-based chemicals.

Research into the use of fatty acid-based compounds in developing biodegradable polymers and coatings is a growing field. researchgate.netmdpi.com The biodegradability of the isooctadecanoic acid portion of the molecule could be a significant advantage in applications where environmental persistence is a concern. Future research may focus on optimizing the synthesis of this compound from renewable feedstocks and exploring its performance in green formulations, such as low-VOC (Volatile Organic Compound) coatings or bio-lubricants. The development of functional materials from renewable resources is a key area of modern materials science, and compounds like this may play an important role in this transition. ontosight.ai

Regulatory Science and Governance Frameworks Pertaining to Isooctadecanoic Acid, Compound with Piperazine 1,4 Diethanol 1:1

International and National Chemical Regulatory Regimes

The management of industrial chemicals is a globally coordinated effort, with various international and national bodies establishing frameworks to ensure their safe use. For Isooctadecanoic acid, compound with piperazine-1,4-diethanol (1:1), its presence on the European market necessitates compliance with the REACH regulation.

REACH Regulation and Similar Global Frameworks

The Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, enacted by the European Union, stands as one of the most comprehensive and influential pieces of chemical legislation worldwide. This regulation places the responsibility on industries to manage the risks that chemicals may pose to human health and the environment. Isooctadecanoic acid, compound with piperazine-1,4-diethanol (1:1) is registered under REACH, as indicated by its EC/List number 300-105-4. europa.eu This registration signifies that the substance has undergone a process of data submission to the European Chemicals Agency (ECHA).

The REACH process involves several key stages:

Registration: Manufacturers and importers are required to gather information on the properties of their chemical substances and register this information with ECHA.

Evaluation: ECHA and the Member States evaluate the information submitted by companies to examine the quality of the registration dossiers and the testing proposals and to clarify if a given substance constitutes a risk to human health or the environment. flashpointsrl.com

Authorisation: For substances of very high concern (SVHC), an authorisation is required for their use and placing on the market for specific purposes.

Restriction: The manufacture, placing on the market or use of certain substances may be limited or banned if they pose an unacceptable risk.

Similar frameworks exist in other jurisdictions, such as the Toxic Substances Control Act (TSCA) in the United States, which is administered by the Environmental Protection Agency (EPA), and the Canadian Environmental Protection Act, 1999 (CEPA), which oversees the Domestic Substances List (DSL). canada.capublications.gc.ca While specific details of this compound's status under every global framework are not publicly available, its registration under REACH implies a significant level of scrutiny.

Interactive Data Table: Chemical Identifiers for Isooctadecanoic acid, compound with piperazine-1,4-diethanol (1:1)

Identifier TypeIdentifierSource
Einecs Number300-105-4 europa.eu
CAS Number93920-21-9 europa.eu
Molecular FormulaC18H36O2・C8H18N2O2ECHA

Risk Assessment Methodologies in Regulatory Contexts

Risk assessment is a cornerstone of chemical regulations like REACH. It is a scientific process that involves identifying and evaluating the risks associated with the use of a chemical substance. The process generally consists of four steps: hazard identification, hazard characterization (dose-response assessment), exposure assessment, and risk characterization.

For a substance like Isooctadecanoic acid, compound with piperazine-1,4-diethanol (1:1), the risk assessment would consider the toxicological properties of both the isooctadecanoic acid and the piperazine-1,4-diethanol components. The salt nature of the compound is also a key consideration. nih.gov The assessment would evaluate potential risks across the lifecycle of the substance, from manufacturing and industrial use to its presence in finished articles and eventual disposal.

ECHA's substance evaluation process, carried out under the Community Rolling Action Plan (CoRAP), is a key mechanism for in-depth risk assessment of prioritized substances. cirs-group.comagencyiq.com While this specific compound has not been publicly flagged for evaluation under CoRAP, the plan exemplifies the risk-based approach taken by regulators. Substances are prioritized for evaluation based on concerns such as potential persistence, bioaccumulation, and toxicity (PBT), or carcinogenic, mutagenic, and reprotoxic (CMR) properties, combined with exposure considerations. agencyiq.com

In Canada, the Chemicals Management Plan (CMP) employs a similar risk-based approach, utilizing rapid screening methods for substances with lower commercial activity to identify those that may require further in-depth assessment. canada.capublications.gc.ca

Policy Implications and Socio-Economic Analyses of Chemical Management

The regulation of chemicals has broad implications that extend beyond environmental and health protection, touching upon economic and social spheres.

Economic Impact Assessments of Regulatory Measures

When regulatory measures such as restrictions or authorisations are considered under REACH, a socio-economic analysis (SEA) is often conducted. The purpose of an SEA is to assess the potential economic and social impacts of the proposed measure and to compare them with the consequences of inaction.

For a substance like Isooctadecanoic acid, compound with piperazine-1,4-diethanol (1:1), which may be used in various industrial applications, a regulatory measure could have economic consequences for manufacturers, downstream users, and consumers. An economic impact assessment would typically evaluate factors such as:

Costs of reformulation or substitution with alternative substances.

Impacts on market competitiveness.

Effects on employment.

Administrative costs of compliance.

While a specific economic impact assessment for this compound is not publicly available, studies on similar substances, such as the regulation of trans fatty acids, demonstrate the complexities involved. researchgate.net Such assessments weigh the economic costs to the industry against the potential benefits to public health and the environment. researchgate.net

Stakeholder Engagement in Chemical Policy Development

Effective chemical governance relies on the active participation of a wide range of stakeholders. Regulatory bodies like ECHA have established formal mechanisms for stakeholder engagement to ensure that decision-making processes are transparent, well-informed, and command broad acceptance. europa.eueuropa.eu

Stakeholders in the context of chemical policy include:

Industry associations representing manufacturers and downstream users.

Non-governmental organizations (NGOs) focused on environmental and health issues.

Trade unions representing workers.

Academic and research institutions.

The general public.

ECHA's engagement with stakeholders includes public consultations on proposed regulatory actions, stakeholder workshops, and the involvement of accredited stakeholder organizations in the work of its committees. europa.euaade.gr This collaborative approach allows for the gathering of diverse perspectives and expertise, which is crucial for developing robust and workable chemical policies. The Strategic Approach to International Chemicals Management (SAICM) also emphasizes the importance of stakeholder engagement in achieving its goal of sound chemicals management. saicmknowledge.org

Future Challenges and Opportunities in Chemical Regulation Science

The field of chemical regulation is continuously evolving, driven by scientific advancements, emerging health and environmental concerns, and the need for more efficient and effective regulatory frameworks.

Future challenges in chemical regulation include:

The increasing number of chemicals: With a vast number of chemicals in commerce, it is a significant challenge to assess and manage the risks of all substances in a timely manner.

Complex supply chains: The global nature of chemical supply chains makes it difficult to track and control substances of concern.

Emerging scientific issues: New scientific understanding of issues like endocrine disruption and the effects of chemical mixtures requires the development of new assessment methodologies.

At the same time, there are significant opportunities to enhance chemical regulation through:

New Approach Methodologies (NAMs): The development and application of non-animal testing methods, such as in-vitro and in-silico models, can provide more rapid and cost-effective ways of assessing chemical hazards.

Big Data and Artificial Intelligence: The use of data analytics and machine learning can help to prioritize substances for assessment, predict toxicity, and improve the efficiency of regulatory processes.

Green Chemistry: The promotion of the design of safer and more sustainable chemicals can reduce risks at their source.

International Cooperation: Enhanced collaboration between regulatory authorities worldwide can lead to more harmonized and effective chemical management.

The continuous evolution of regulatory science and governance frameworks will be crucial for addressing the challenges of the 21st century and ensuring a high level of protection for human health and the environment from the risks posed by chemicals.

Interdisciplinary Research Perspectives and Future Trajectories for Isooctadecanoic Acid, Compound with Piperazine 1,4 Diethanol 1:1

Convergence with Nanoscience and Green Chemistry Principles

The unique molecular structure of Isooctadecanoic acid, compound with piperazine-1,4-diethanol (1:1), combining a long-chain fatty acid with a functionalized piperazine (B1678402), presents opportunities for its application in nanoscience, guided by the principles of green chemistry.

Nanoscience Applications: Fatty acid-amine salts have demonstrated utility in the synthesis and stabilization of nanoparticles. Research on two-component hydrogels formed from fatty acids and amines has shown their capability to act as templates for the creation of ordered assemblies of metal nanoparticles, such as silver. nih.gov The self-assembly of the isooctadecanoic acid-piperazine diethanol salt could similarly be harnessed to direct the formation of nanostructures. The long alkyl chain of isooctadecanoic acid can provide a hydrophobic environment, while the piperazine-1,4-diethanol head group offers sites for coordination with metal ions, potentially enabling its use as a capping agent to control the size, shape, and stability of nanoparticles. researchgate.netnih.gov Such nanomaterials have wide-ranging applications in electronics, healthcare, and catalysis. cas.orgiberdrola.com

Green Chemistry Principles: The synthesis and application of this compound can align with several green chemistry principles. Isooctadecanoic acid is a derivative of fatty acids, which are often sourced from renewable vegetable oils and animal fats, positioning it as a bio-based chemical. wikipedia.org The synthesis of fatty amines, a related class of compounds, often utilizes processes that aim for high atom economy. wikipedia.org Future research could focus on developing catalytic routes for the synthesis of the isooctadecanoic acid-piperazine diethanol salt that minimize waste and energy consumption. Furthermore, due to its surfactant-like structure, the compound could be explored as a biodegradable or less toxic alternative to conventional surfactants in various formulations, contributing to the design of safer chemicals.

Potential Nanoscience & Green Chemistry ApplicationScientific Rationale
Nanoparticle Synthesis Template Self-assembly of fatty acid-amine salts can form ordered structures that direct the growth of nanoparticles. nih.gov
Nanoparticle Stabilizer The amphiphilic nature of the molecule can prevent the agglomeration of nanoparticles in various media.
Bio-based Surfactant Derived from fatty acids, it has the potential to be a renewable and biodegradable alternative to petroleum-based surfactants. wikipedia.orgatamanchemicals.com
Green Corrosion Inhibitor Fatty amine derivatives are known to form protective films on metal surfaces, and a bio-based version would be environmentally advantageous. researchgate.net

Integration into Circular Economy Models and Sustainable Development Goals

The lifecycle of Isooctadecanoic acid, compound with piperazine-1,4-diethanol (1:1) can be envisioned within a circular economy framework, contributing to several Sustainable Development Goals (SDGs).

Circular Economy Models: A key aspect of a circular economy is the reduction of waste through recycling and reuse. ercros.esundp.org This compound, or materials formulated with it, could be designed for circularity. For instance, in applications like lubricants or plastic additives, research could explore its recovery and regeneration after the product's end-of-life. researchgate.net The chemical industry is increasingly looking at chemical recycling to break down complex waste streams into their constituent molecules for reuse, a process where this compound could potentially be recovered or utilized. cefic.org Furthermore, its synthesis from bio-based feedstock (isooctadecanoic acid) aligns with the circular principle of using renewable resources. evonik.com

Contribution to Sustainable Development Goals (SDGs): The development and application of this compound could contribute to the following SDGs:

SDG 9: Industry, Innovation, and Infrastructure: By fostering innovation in green chemistry and materials science, this compound can be part of developing sustainable industrial processes.

SDG 12: Responsible Consumption and Production: Utilizing bio-based feedstocks and designing for biodegradability or recyclability promotes sustainable management of natural resources and reduction of waste generation. fidra.org.uk

SDG 14: Life Below Water: The development of biodegradable surfactants and corrosion inhibitors can help reduce the pollution of marine ecosystems from harmful chemicals.

Circular Economy PrincipleApplication to Isooctadecanoic acid, compound with piperazine-1,4-diethanol (1:1)
Use of Renewable Feedstock The isooctadecanoic acid component can be derived from renewable fats and oils. wikipedia.orgresearchgate.net
Design for Recyclability In polymer or lubricant formulations, the potential for recovery and reuse of the compound could be investigated. researchgate.net
Biodegradability The fatty acid chain suggests potential for biodegradation, reducing environmental persistence. europa.eu
Waste as a Resource The piperazine component could potentially be sourced from recycled materials or waste streams.

Synergistic Research with Computational Materials Discovery

Computational modeling and materials informatics offer powerful tools to accelerate the discovery and optimization of applications for Isooctadecanoic acid, compound with piperazine-1,4-diethanol (1:1).

Computational Modeling: Molecular dynamics simulations can be employed to predict the self-assembly behavior of this amphiphilic salt in different solvents and its interaction with surfaces or nanoparticles. europa.eu This can provide insights into its effectiveness as a surfactant, dispersant, or corrosion inhibitor. Quantum mechanical calculations can help in understanding the electronic structure and reactivity of the molecule, guiding the design of more efficient synthetic routes or predicting its degradation pathways. Such computational studies have been applied to related fatty acid systems. researchgate.net

Materials Discovery: By creating a digital model of the compound, its properties can be screened for a wide range of potential applications. Data-driven approaches, using machine learning algorithms trained on databases of known materials, could predict its performance in formulations for cosmetics, lubricants, or specialty polymers. This can significantly reduce the experimental effort required for developing new products. For example, the properties of polyamides derived from piperazine and fatty acids have been investigated for applications like hot-melt adhesives, and computational tools could help in designing new polymers incorporating the target compound. researchgate.net

Computational ApproachPotential Research Focus
Molecular Dynamics (MD) Simulations Predicting self-assembly, micelle formation, and interaction with surfaces for surfactant and coating applications. europa.eu
Quantum Mechanics (QM) Elucidating reaction mechanisms for synthesis and degradation; predicting spectroscopic properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling the relationship between the molecular structure and its biological or environmental effects to guide green design. ljmu.ac.uk
Materials Informatics Screening for potential applications in new formulations and predicting material properties.

Q & A

Q. Table 1: Recommended Characterization Workflow

TechniquePurposeCritical Parameters
NMRStructural confirmationSolvent choice, reference standards
HPLCPurity assessmentColumn type, mobile phase, flow rate
MSMolecular weight validationIonization mode, resolution

Advanced Research Question: How can researchers design experiments to investigate the catalytic mechanisms involving this compound under varying thermodynamic conditions?

Methodological Answer:
Advanced studies require a systematic approach to isolate variables and validate hypotheses:

  • Independent Variables : Temperature, pressure, and solvent polarity.
  • Dependent Variables : Reaction rate, yield, and byproduct formation.
  • Control Groups : Use inert analogs or solvent-only systems to benchmark catalytic activity .
  • Statistical Design : Employ a factorial design to analyze interactions between variables, followed by ANOVA to assess significance .
  • Replicability : Document equipment specifications (e.g., reactor model, calibration details) to enable replication .

Key Consideration : Pre-trial experiments should identify optimal parameter ranges to avoid oversaturation or undetectable effects .

Basic Research Question: What protocols ensure reproducible synthesis of this compound in academic settings?

Methodological Answer:
Reproducibility hinges on rigorous documentation and standardization:

  • Stepwise Synthesis : Detail reaction steps (e.g., reflux time, stoichiometry) and intermediate purification methods .
  • Batch Consistency : Use high-purity reagents and calibrate instruments (e.g., balances, pH meters) before each synthesis .
  • Data Reporting : Include raw spectral data and chromatograms in supplementary materials, avoiding redundancy in main text .

Q. Table 2: Critical Parameters for Synthesis

ParameterOptimal RangeDeviation Impact
Temperature25–80°CYield reduction outside range
Catalyst Loading2–5 mol%Suboptimal conversion outside range

Advanced Research Question: How should researchers address contradictions in kinetic data for this compound-mediated reactions?

Methodological Answer:
Resolving data inconsistencies requires multi-faceted validation:

  • Cross-Validation : Compare results across techniques (e.g., UV-Vis kinetics vs. calorimetry) to rule out method-specific artifacts .
  • Error Analysis : Quantify uncertainties in instrument precision (e.g., ±0.1°C for temperature probes) and propagate errors statistically .
  • Computational Modeling : Use density functional theory (DFT) to simulate reaction pathways and identify plausible mechanistic outliers .
  • Literature Benchmarking : Contrast findings with prior studies, highlighting differences in experimental conditions (e.g., solvent effects) .

Q. Example Workflow :

Replicate experiments with tighter controls.

Apply Grubbs’ test to identify outliers.

Publish raw datasets for community validation .

Basic Research Question: What safety and ethical considerations are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation : Conduct a risk assessment using Safety Data Sheets (SDS) to identify required PPE (e.g., nitrile gloves, fume hoods) .
  • Waste Disposal : Follow institutional guidelines for chemical waste segregation and neutralization .
  • Ethical Reporting : Disclose funding sources and potential conflicts of interest in acknowledgments .

Advanced Research Question: How can machine learning (ML) optimize the predictive modeling of this compound’s physicochemical properties?

Methodological Answer:

  • Data Curation : Compile high-quality datasets from peer-reviewed studies, ensuring metadata (e.g., experimental conditions) is included .
  • Feature Selection : Use domain knowledge to prioritize variables (e.g., solvent polarity, temperature) as input features .
  • Model Validation : Apply k-fold cross-validation and compare ML predictions with empirical results to assess accuracy .
  • Open Science : Share code and datasets on platforms like GitHub or Zenodo to foster collaboration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.